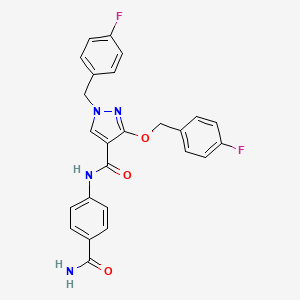
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as BM212, is a pyrimidine derivative that has gained attention for its potential use as an anti-cancer agent. BM212 has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for further research.
作用机制
The exact mechanism of action of N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to inhibit the activity of the protein STAT3, which is involved in cell signaling and survival.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have several biochemical and physiological effects, including anti-proliferative and pro-apoptotic effects on cancer cells. N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
实验室实验的优点和局限性
One advantage of using N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is its potential as an anti-cancer agent. N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have anti-proliferative effects on cancer cells, making it a promising candidate for further research. However, one limitation of using N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is its potential toxicity. Further research is needed to determine the safety and efficacy of N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in vivo.
未来方向
There are several future directions for research on N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of focus could be on the development of more efficient synthesis methods for N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, which could make it more readily available for research purposes. Another area of focus could be on the development of N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide derivatives with improved anti-cancer activity and reduced toxicity. Additionally, further research is needed to determine the safety and efficacy of N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in vivo, which could pave the way for its use as a potential anti-cancer therapy.
合成方法
The synthesis of N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves several steps, including the reaction of 2-bromo-4-methylbenzaldehyde with 5,6-dimethylpyrimidine-4-carboxylic acid, followed by the addition of an amine group. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
科学研究应用
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been the subject of several scientific studies, with researchers investigating its potential as an anti-cancer agent. Studies have shown that N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has anti-proliferative effects on cancer cells, including breast cancer cells and leukemia cells. N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-8-4-5-12(11(15)6-8)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJIGSMWSBYZEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC=NC(=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

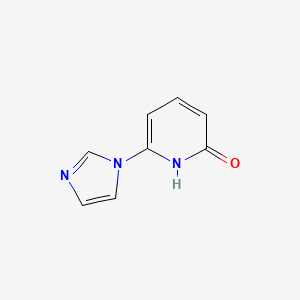
![Ethyl 1-{5-[(phenethylimino)methyl]-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B2977134.png)
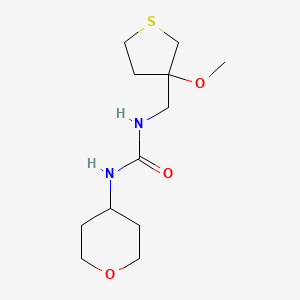
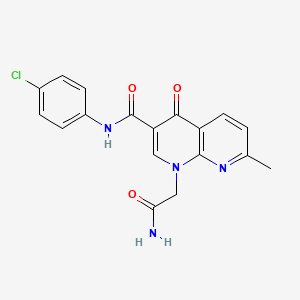
![(E)-3-[3-(2-chloro-6-fluorobenzyl)-2,4-diisopropoxyphenyl]-2-(phenylsulfonyl)-2-propenenitrile](/img/structure/B2977139.png)
![2-Amino-4-(5-bromo-2-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2977140.png)
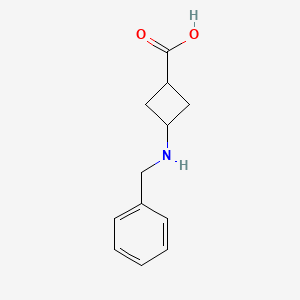
![N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2977144.png)

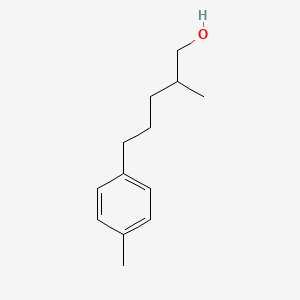
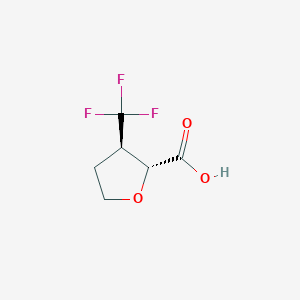
![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2977151.png)
